3-Thiophen-2-ylsulfanylpropanal
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Overview
Description
3-Thiophen-2-ylsulfanylpropanal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-ylsulfanylpropanal typically involves the introduction of a thiophene ring into a propanal structure. One common method is the condensation reaction between thiophene-2-thiol and propanal under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, and the products are purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Thiophen-2-ylsulfanylpropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophen-2-ylsulfanylpropanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-Thiophen-2-ylsulfanylpropanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-Thiophen-2-ylsulfanylpropanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways such as the Keap1-Nrf2 pathway, which is involved in the cellular response to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Similar structure but lacks the sulfanyl group.
Thiophene-2-thiol: Contains a thiol group instead of the aldehyde group.
Thiophene-2-sulfonic acid: Contains a sulfonic acid group instead of the aldehyde group
Uniqueness
3-Thiophen-2-ylsulfanylpropanal is unique due to the presence of both a thiophene ring and a sulfanyl group attached to a propanal structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H8OS2 |
---|---|
Molecular Weight |
172.3 g/mol |
IUPAC Name |
3-thiophen-2-ylsulfanylpropanal |
InChI |
InChI=1S/C7H8OS2/c8-4-2-6-10-7-3-1-5-9-7/h1,3-5H,2,6H2 |
InChI Key |
IDXMXNMCVNFAOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)SCCC=O |
Origin of Product |
United States |
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